molecular formula C16H17BrO2Zn B14890279 2-(2-Isopropoxyphenoxymethyl)phenylZinc bromide

2-(2-Isopropoxyphenoxymethyl)phenylZinc bromide

Cat. No.: B14890279
M. Wt: 386.6 g/mol
InChI Key: NTVHTGGUUKMFBN-UHFFFAOYSA-M
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Description

2-(2-isopropoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-isopropoxyphenoxymethyl)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized reactors designed to handle organometallic reagents safely.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropoxyphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: The compound can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds and complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

2-(2-isopropoxyphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biological molecules, such as peptides and nucleotides, for research purposes.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 2-(2-isopropoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is facilitated by the presence of a catalyst, which helps to activate the substrate and promote the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-[(Iso-propyloxy)methyl]phenylzinc bromide: This compound has a similar structure but lacks the additional phenoxy group.

    3-(2-isopropoxyphenoxymethyl)phenylzinc bromide: This compound has a similar structure but with the isopropoxy group in a different position.

Uniqueness

2-(2-isopropoxyphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy and phenoxy groups enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C16H17BrO2Zn

Molecular Weight

386.6 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethoxy)-2-propan-2-yloxybenzene

InChI

InChI=1S/C16H17O2.BrH.Zn/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NTVHTGGUUKMFBN-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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